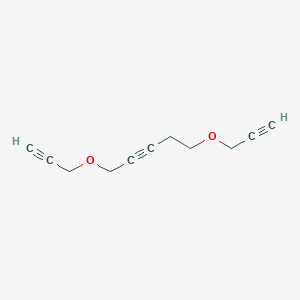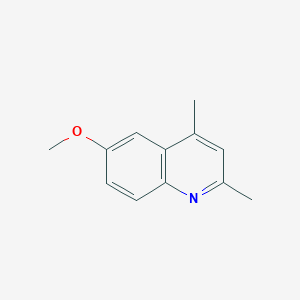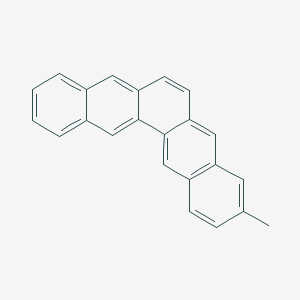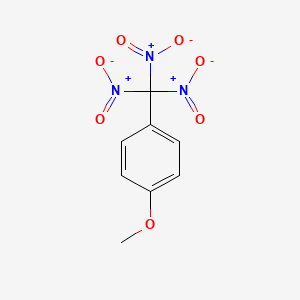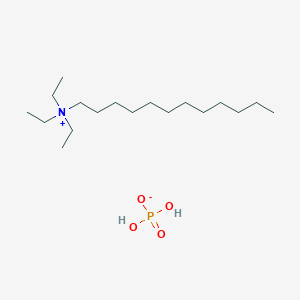
N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate is a quaternary ammonium compound with the molecular formula C18H42NO4P. It is known for its surfactant properties and is used in various industrial and research applications. This compound is characterized by its ability to form micelles in aqueous solutions, making it useful in detergents, emulsifiers, and other applications where surface activity is required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate typically involves the quaternization of dodecylamine with triethylamine followed by the reaction with phosphoric acid. The reaction conditions generally include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalyst: No specific catalyst is required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the production scale, either batch or continuous reactors are used.
Purification: The product is purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, hydroxides.
Major Products Formed
Oxidation: Formation of phosphates and amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted ammonium compounds.
Scientific Research Applications
N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and as a detergent in protein purification.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with hydrophobic and hydrophilic molecules. This interaction facilitates the formation of micelles, which can encapsulate hydrophobic substances, making them soluble in water. The molecular targets include cell membranes and proteins, where it can disrupt lipid bilayers and denature proteins.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-Trimethyldodecan-1-aminium chloride
- N,N,N-Triethyltetradecan-1-aminium bromide
- N,N,N-Triethylhexadecan-1-aminium sulfate
Uniqueness
N,N,N-Triethyldodecan-1-aminium dihydrogen phosphate is unique due to its specific chain length and phosphate group, which confer distinct surfactant properties. Compared to similar compounds, it offers a balance between hydrophobic and hydrophilic interactions, making it versatile in various applications.
Properties
CAS No. |
112241-66-4 |
|---|---|
Molecular Formula |
C18H42NO4P |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
dihydrogen phosphate;dodecyl(triethyl)azanium |
InChI |
InChI=1S/C18H40N.H3O4P/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4;1-5(2,3)4/h5-18H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
FDUJYFRQGZDQDG-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](CC)(CC)CC.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
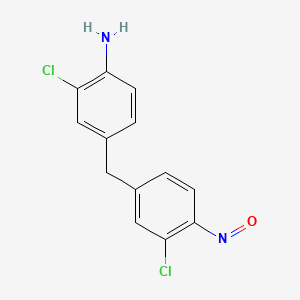
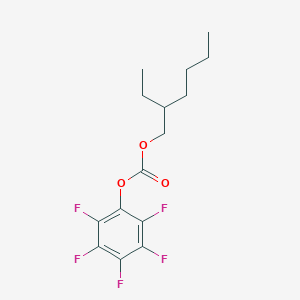
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
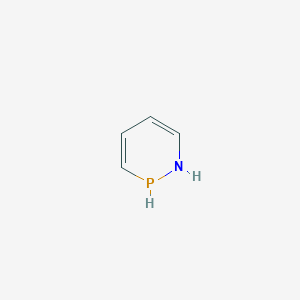
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
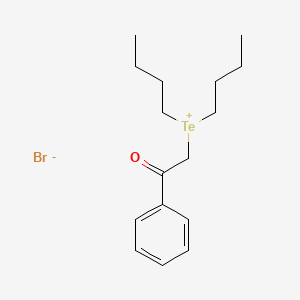
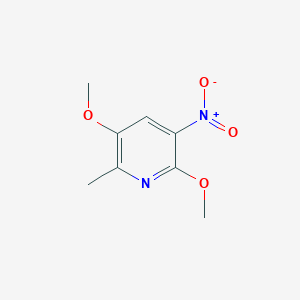
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)
